2-((4-methoxyphenyl)thio)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide
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Overview
Description
2-((4-methoxyphenyl)thio)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide is an organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a nitrophenyl group, and a methoxyphenylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-methoxyphenyl)thio)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide typically involves a multi-step process:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via nitration of the corresponding phenyl derivative.
Attachment of the Methoxyphenylthio Group: This step involves the nucleophilic substitution reaction where a methoxyphenylthiol reacts with an appropriate electrophilic intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether group, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((4-methoxyphenyl)thio)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((4-methoxyphenyl)thio)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Disrupting Cellular Processes: Affecting processes such as cell division, apoptosis, or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-methoxyphenyl)thio)-N-(4-(2-nitrophenyl)thiazol-2-yl)acetamide
- 2-((4-methoxyphenyl)thio)-N-(4-(4-nitrophenyl)thiazol-2-yl)acetamide
- 2-((4-methoxyphenyl)thio)-N-(4-(3-chlorophenyl)thiazol-2-yl)acetamide
Uniqueness
2-((4-methoxyphenyl)thio)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its reactivity and biological activity
Properties
IUPAC Name |
2-(4-methoxyphenyl)sulfanyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4S2/c1-25-14-5-7-15(8-6-14)26-11-17(22)20-18-19-16(10-27-18)12-3-2-4-13(9-12)21(23)24/h2-10H,11H2,1H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIRRAPJVPWWYFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC(=O)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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